molecular formula C8H6N2O2 B3004962 Benzooxazole-2-carbaldehyde oxime CAS No. 1199-32-2

Benzooxazole-2-carbaldehyde oxime

Cat. No.: B3004962
CAS No.: 1199-32-2
M. Wt: 162.148
InChI Key: VVTQRZVUIOHZMQ-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzooxazole-2-carbaldehyde oxime is a heterocyclic compound that features a benzoxazole ring fused with an oxime functional group. This compound is of significant interest in organic chemistry due to its diverse applications in medicinal chemistry, materials science, and as an intermediate in various synthetic pathways.

Chemical Reactions Analysis

Types of Reactions: Benzooxazole-2-carbaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to form amines.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonyl chlorides.

Major Products:

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Halogenated or sulfonylated benzoxazole derivatives.

Scientific Research Applications

Benzooxazole-2-carbaldehyde oxime has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzooxazole-2-carbaldehyde oxime involves its interaction with specific molecular targets. For instance, in medicinal applications, the oxime group can reactivate acetylcholinesterase, an enzyme inhibited by organophosphates . This reactivation is crucial for its use as an antidote in cases of organophosphate poisoning. Additionally, the compound’s ability to generate reactive oxygen species contributes to its anticancer properties by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

    Pralidoxime: An oxime-based antidote for organophosphate poisoning.

    Obidoxime: Another oxime reactivator with similar applications.

    HI-6: A potent oxime reactivator used in nerve agent poisoning.

    Trimedoxime: An oxime with broad-spectrum reactivation capabilities.

    Methoxime: An oxime-based antibiotic.

Uniqueness: Benzooxazole-2-carbaldehyde oxime stands out due to its unique benzoxazole ring structure, which imparts distinct chemical properties and reactivity. This structural feature allows for diverse functionalization and broad substrate scope, making it a versatile compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

(NE)-N-(1,3-benzoxazol-2-ylmethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-9-5-8-10-6-3-1-2-4-7(6)12-8/h1-5,11H/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTQRZVUIOHZMQ-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.